molecular formula C20H25NO6 B11019423 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B11019423
M. Wt: 375.4 g/mol
InChI Key: VRYXPHQYBKGICT-INIZCTEOSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine is a synthetic compound with a molecular formula of C20H25NO6 and a molecular weight of 375.416 Da . This compound is derived from chromen-2-one (coumarin) and leucine, an essential amino acid. The chromen-2-one structure is known for its diverse biological activities, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves the esterification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid with L-leucine. The reaction typically employs N,N’-carbonyldiimidazole as a coupling agent to activate the carboxylic acid group . The reaction is carried out under mild conditions to prevent the decomposition of the chromen-2-one moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.

    Substitution: The acyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acyl group.

Major Products

    Oxidation: Quinone derivatives of the chromen-2-one moiety.

    Reduction: Dihydro derivatives of the chromen-2-one structure.

    Substitution: Various substituted acyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves its interaction with various molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication . This inhibition can lead to the antimicrobial activity observed in some studies. Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine is unique due to its combination of the chromen-2-one moiety with an amino acid, L-leucine. This structure imparts both the biological activities of chromen-2-one and the biochemical properties of leucine, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-5-13-9-19(23)27-17-10-14(6-7-15(13)17)26-11-18(22)21-16(20(24)25)8-12(2)3/h6-7,9-10,12,16H,4-5,8,11H2,1-3H3,(H,21,22)(H,24,25)/t16-/m0/s1

InChI Key

VRYXPHQYBKGICT-INIZCTEOSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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